An In-depth Technical Guide to 1-Benzotriazol-1-yl-3-chloropropan-2-one (CAS 305851-04-1)
An In-depth Technical Guide to 1-Benzotriazol-1-yl-3-chloropropan-2-one (CAS 305851-04-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic route, analytical methodologies, and the potential biological context of 1-Benzotriazol-1-yl-3-chloropropan-2-one. This document is intended to serve as a valuable resource for professionals engaged in chemical research and drug discovery.
Core Properties and Data
1-Benzotriazol-1-yl-3-chloropropan-2-one is a heterocyclic compound featuring a benzotriazole moiety linked to a chloromethyl ketone functional group. While detailed experimental data for this specific molecule is not extensively published, its properties can be reliably inferred from data on closely related compounds and supplier specifications.[1][2]
Table 1: Physicochemical Properties of 1-Benzotriazol-1-yl-3-chloropropan-2-one
| Property | Value | Source |
| CAS Number | 305851-04-1 | [1][2] |
| Molecular Formula | C₉H₈ClN₃O | [1][2] |
| Molecular Weight | 209.63 g/mol | [1][2] |
| Appearance | Solid (predicted) | [1] |
| SMILES | ClCC(=O)Cn1nnc2ccccc12 | [1] |
| InChI | 1S/C9H8ClN3O/c10-5-7(14)6-13-9-4-2-1-3-8(9)11-12-13/h1-4H,5-6H2 | [1] |
| InChIKey | INRLHOWDOGFXJJ-UHFFFAOYSA-N | [1] |
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Source |
| XlogP | 1.8 | PubChem |
| Monoisotopic Mass | 209.03558 Da | PubChem |
| Polar Surface Area | 47.8 Ų | PubChem |
Safety and Handling
1-Benzotriazol-1-yl-3-chloropropan-2-one is classified with the GHS07 pictogram, indicating that it can be harmful and an irritant.[1][2]
Table 3: Hazard and Safety Information
| Hazard Statement | Description |
| H302 | Harmful if swallowed.[1][2] |
| H319 | Causes serious eye irritation.[1][2] |
| Signal Word | Warning |
| Precautionary Statements | P305 + P351 + P338 |
Standard laboratory safety protocols, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat, should be strictly followed when handling this compound. Work should be conducted in a well-ventilated fume hood.
Experimental Protocols
Proposed Synthesis of 1-Benzotriazol-1-yl-3-chloropropan-2-one
This proposed two-step synthesis involves the acylation of benzotriazole with 3-chloropropionyl chloride to form an N-acylbenzotriazole intermediate, which can be considered the target compound in this context as it directly yields the desired structure.
Step 1: Synthesis of 1-(3-chloropropanoyl)-1H-benzotriazole
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Materials:
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1H-Benzotriazole
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3-Chloropropionyl chloride
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Anhydrous dichloromethane (DCM)
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Triethylamine (Et₃N) or pyridine as a base
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Anhydrous sodium sulfate or magnesium sulfate for drying
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Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
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Magnetic stirrer and heating mantle
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-
Procedure:
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In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-benzotriazole (1 equivalent) in anhydrous DCM.
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Cool the solution to 0 °C using an ice bath.
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Add triethylamine (1.1 equivalents) to the solution and stir for 10 minutes.
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Slowly add a solution of 3-chloropropionyl chloride (1 equivalent) in anhydrous DCM to the reaction mixture via a dropping funnel over 30 minutes.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by adding water.
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Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography to yield 1-Benzotriazol-1-yl-3-chloropropan-2-one.
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Caption: Plausible synthetic workflow for 1-Benzotriazol-1-yl-3-chloropropan-2-one.
Analytical Characterization
The synthesized compound would be characterized using standard analytical techniques to confirm its structure and purity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzotriazole ring, as well as signals for the methylene protons adjacent to the carbonyl group and the chlorine atom.
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¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon, the carbons of the benzotriazole ring, and the two aliphatic carbons.
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Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1700-1750 cm⁻¹. Other characteristic peaks would include C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule, and C-N stretching vibrations.
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Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The mass spectrum would show the molecular ion peak [M]⁺ and/or [M+H]⁺, confirming the molecular formula. Fragmentation patterns could provide further structural information.
Potential Biological Context and Applications
Benzotriazole and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and enzyme inhibitory effects.[1][2][6][7] The presence of the reactive chloromethyl ketone moiety in 1-Benzotriazol-1-yl-3-chloropropan-2-one suggests its potential as an irreversible inhibitor of enzymes, particularly proteases and kinases, where the ketone can be attacked by a nucleophilic residue in the active site.
Hypothetical Mechanism of Action: Enzyme Inhibition
Many benzotriazole derivatives have been identified as potent inhibitors of various enzymes.[6][7] For instance, some derivatives are known to inhibit protein kinase CK2, which is involved in cell proliferation and survival, making it a target for cancer therapy.[6] A plausible mechanism of action for a compound like 1-Benzotriazol-1-yl-3-chloropropan-2-one could involve the inhibition of a key signaling pathway that promotes cell survival.
Caption: Hypothetical inhibition of a pro-survival signaling pathway.
Experimental Workflow for Enzyme Inhibition Assay
To evaluate the potential of 1-Benzotriazol-1-yl-3-chloropropan-2-one as an enzyme inhibitor, a standard in vitro enzyme inhibition assay would be performed.
Caption: General workflow for an in vitro enzyme inhibition assay.
Conclusion
1-Benzotriazol-1-yl-3-chloropropan-2-one is a chemical building block with potential applications in drug discovery, particularly in the development of enzyme inhibitors. While specific experimental data for this compound is limited, its properties and reactivity can be inferred from the well-established chemistry of benzotriazoles and chloromethyl ketones. The proposed synthetic route and analytical methodologies provide a framework for its preparation and characterization. Further investigation into its biological activities is warranted to explore its full potential as a lead compound in medicinal chemistry.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Efficient Conversion of Carboxylic Acids into N-Acylbenzotriazoles [organic-chemistry.org]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Design, Synthesis, and Antipoliferative Activities of Novel Substituted Imidazole-Thione Linked Benzotriazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gsconlinepress.com [gsconlinepress.com]
- 7. Benzotriazole: An overview on its versatile biological behavior - PMC [pmc.ncbi.nlm.nih.gov]
